molecular formula C14H20N2O4 B11544612 N'-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

N'-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

Cat. No.: B11544612
M. Wt: 280.32 g/mol
InChI Key: DVJJDAWAAJJAEM-RVDMUPIBSA-N
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Description

N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring, a dioxolane ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide typically involves the condensation of 3,5-dimethylfuran-2-carbaldehyde with 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
  • N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

Uniqueness

N’-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is unique due to its combination of a furan ring, a dioxolane ring, and a hydrazide functional group. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the furan ring enhances its aromaticity, while the dioxolane ring contributes to its stability and reactivity.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

N-[(E)-1-(3,5-dimethylfuran-2-yl)ethylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide

InChI

InChI=1S/C14H20N2O4/c1-9-7-10(2)20-13(9)11(3)15-16-12(17)8-14(4)18-5-6-19-14/h7H,5-6,8H2,1-4H3,(H,16,17)/b15-11+

InChI Key

DVJJDAWAAJJAEM-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC(=C(O1)/C(=N/NC(=O)CC2(OCCO2)C)/C)C

Canonical SMILES

CC1=CC(=C(O1)C(=NNC(=O)CC2(OCCO2)C)C)C

Origin of Product

United States

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